molecular formula C13H21N5O3S B11956074 Ethyl ({5-[(5,6-diamino-4-pyrimidinyl)sulfanyl]pentanoyl}amino)acetate

Ethyl ({5-[(5,6-diamino-4-pyrimidinyl)sulfanyl]pentanoyl}amino)acetate

Cat. No.: B11956074
M. Wt: 327.41 g/mol
InChI Key: INBONAJCVRSRJP-UHFFFAOYSA-N
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Description

Ethyl ({5-[(5,6-diamino-4-pyrimidinyl)sulfanyl]pentanoyl}amino)acetate is a complex organic compound with the molecular formula C13H21N5O3S

Properties

Molecular Formula

C13H21N5O3S

Molecular Weight

327.41 g/mol

IUPAC Name

ethyl 2-[5-(5,6-diaminopyrimidin-4-yl)sulfanylpentanoylamino]acetate

InChI

InChI=1S/C13H21N5O3S/c1-2-21-10(20)7-16-9(19)5-3-4-6-22-13-11(14)12(15)17-8-18-13/h8H,2-7,14H2,1H3,(H,16,19)(H2,15,17,18)

InChI Key

INBONAJCVRSRJP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC(=O)CCCCSC1=NC=NC(=C1N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl ({5-[(5,6-diamino-4-pyrimidinyl)sulfanyl]pentanoyl}amino)acetate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting appropriate precursors such as 2,4-diamino-6-hydroxypyrimidine with sulfur-containing reagents under controlled conditions.

    Thioether Formation:

    Acylation: The resulting thioether is then acylated using ethyl chloroacetate in the presence of a base like triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:

    Batch or Continuous Flow Reactors: To ensure consistent quality and yield, batch or continuous flow reactors are used.

    Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl ({5-[(5,6-diamino-4-pyrimidinyl)sulfanyl]pentanoyl}amino)acetate undergoes various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the thioether linkage, forming simpler derivatives.

    Substitution: The amino groups on the pyrimidine ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Simplified derivatives without the thioether linkage.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Ethyl ({5-[(5,6-diamino-4-pyrimidinyl)sulfanyl]pentanoyl}amino)acetate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl ({5-[(5,6-diamino-4-pyrimidinyl)sulfanyl]pentanoyl}amino)acetate involves its interaction with specific molecular targets. The compound’s thioether linkage and amino groups allow it to bind to enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Ethyl ({5-[(5,6-diamino-4-pyrimidinyl)sulfanyl]pentanoyl}amino)acetate can be compared with other similar compounds, such as:

    Ethyl ({5-[(5,6-diamino-4-pyrimidinyl)sulfanyl]butanoyl}amino)acetate: Similar structure but with a shorter alkyl chain.

    Ethyl ({5-[(5,6-diamino-4-pyrimidinyl)sulfanyl]hexanoyl}amino)acetate: Similar structure but with a longer alkyl chain.

    Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester.

The uniqueness of this compound lies in its specific alkyl chain length and ester group, which can influence its chemical reactivity and biological activity.

Biological Activity

Ethyl ({5-[(5,6-diamino-4-pyrimidinyl)sulfanyl]pentanoyl}amino)acetate, also known as Ethyl 2-(5-((5,6-diaminopyrimidin-4-yl)thio)pentanamido)acetate, is a compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, toxicity, and relevant case studies.

  • IUPAC Name : Ethyl 2-[5-(5,6-diaminopyrimidin-4-yl)sulfanylpentanoylamino]acetate
  • CAS Number : 882863-84-5
  • Molecular Formula : C13H20N4O2S
  • Molecular Weight : 284.39 g/mol

This compound exhibits various biological activities primarily attributed to its structural components, particularly the pyrimidine ring and sulfanyl group.

  • Antimicrobial Activity :
    • The compound has shown potential antimicrobial properties against various bacterial strains. Research indicates that the presence of the 5,6-diaminopyrimidine moiety enhances its interaction with bacterial enzymes, potentially inhibiting their function and leading to cell death.
  • Anticancer Properties :
    • Preliminary studies suggest that this compound may inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism appears to involve the modulation of signaling pathways related to cell proliferation and survival.
  • Enzyme Inhibition :
    • This compound acts as an inhibitor for specific enzymes involved in nucleotide synthesis, which is crucial for DNA replication in rapidly dividing cells.

Toxicological Profile

The safety data sheet indicates that the compound can cause skin and eye irritation upon contact and may have respiratory effects if inhaled. Acute exposure can lead to inflammation and irritation of mucous membranes.

Toxicity Parameter Value
Skin IrritationCategory 2
Eye IrritationCategory 2A
Specific Target Organ ToxicityCategory 3 (Respiratory)

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at concentrations above 100 µg/mL.

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The mechanism was linked to increased levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis.

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